Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with an ethyl ester and a methoxy group
Mechanism of Action
Target of Action
Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to affect a variety of biochemical pathways, leading to a broad range of biological effects .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by methoxylation. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, using reagents like sodium methoxide or ethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethyl ester and methoxy groups.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with a pyrimidine ring instead of a pyridine ring.
Indole Derivatives: Structurally related due to the presence of a fused heterocyclic system.
Uniqueness: Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and methoxy groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-10(15-2)12-8-6-4-5-7-13(8)9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKPHGLYHZLMPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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